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Compound of Interest

Compound Name: Dimethylvinylamine

Cat. No.: B8514573 Get Quote

Disclaimer: A comprehensive search of established thermochemical databases and scientific

literature did not yield specific experimental or calculated thermochemical data for

dimethylvinylamine (C₄H₉N). This guide, therefore, provides a detailed overview of the

standard experimental protocols and analytical workflows that would be employed to determine

the key thermochemical properties of a volatile organic compound such as

dimethylvinylamine.

This document is intended for researchers, scientists, and professionals in drug development,

offering an in-depth look at the methodologies required for obtaining crucial thermodynamic

data.

Data Presentation
While specific data for dimethylvinylamine is unavailable, the following tables illustrate the

standard format for presenting such thermochemical properties. These tables serve as a

template for the data that would be generated through the experimental protocols detailed in

this guide.

Table 1: Enthalpy of Formation of Dimethylvinylamine
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Property Value (kJ/mol) Temperature (K) Phase

Standard Enthalpy of

Formation (ΔfH°)
Data N/A 298.15 Liquid

Standard Enthalpy of

Vaporization (ΔvapH°)
Data N/A 298.15 -

Standard Enthalpy of

Formation (ΔfH°)
Data N/A 298.15 Gas

Table 2: Heat Capacity and Entropy of Dimethylvinylamine

Property Value (J/mol·K) Temperature (K) Phase

Standard Molar Heat

Capacity (Cp)
Data N/A 298.15 Liquid

Standard Molar

Entropy (S°)
Data N/A 298.15 Liquid

Experimental Protocols
The determination of thermochemical data is a rigorous process involving precise calorimetric

measurements. The following sections detail the primary experimental methodologies

applicable to volatile organic amines like dimethylvinylamine.

Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically determined indirectly

from its enthalpy of combustion (ΔcH°), which is measured using oxygen bomb calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

Sample Preparation: A precise mass of the liquid sample (e.g., dimethylvinylamine) is

encapsulated in a container of known low combustibility, such as a gelatin capsule or a

polyester bag. A small amount of a known auxiliary substance (like paraffin oil) may be

added to ensure complete combustion. The total mass is recorded to a high precision.
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Calorimeter Setup: The sample is placed in a crucible within a high-pressure stainless steel

vessel, the "bomb." A fuse wire is positioned to contact the sample. The bomb is then sealed

and pressurized with a high-purity oxygen atmosphere (typically to ~30 atm).

Combustion: The sealed bomb is submerged in a precisely measured quantity of water in a

well-insulated container (the calorimeter). The system is allowed to reach thermal

equilibrium. The combustion is initiated by passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water surrounding the bomb is

monitored with high-precision thermometry. The temperature rise resulting from the

exothermic combustion reaction is recorded until a stable final temperature is reached.

Data Analysis:

The energy equivalent of the calorimeter (ε_cal) is first determined by combusting a

certified standard reference material, such as benzoic acid, for which the energy of

combustion is precisely known.

The total heat released during the sample combustion is calculated from the observed

temperature change (ΔT) and ε_cal.

Corrections are applied for the heat released by the combustion of the auxiliary substance

and the fuse wire.

The Washburn correction is applied to account for the formation of nitric acid from residual

nitrogen in the bomb and sulfuric acid if sulfur is present, and to correct the energy of

combustion to standard state conditions.

The standard internal energy of combustion (ΔcU°) is calculated. This is then converted to

the standard enthalpy of combustion (ΔcH°) using the relationship ΔcH° = ΔcU° + Δn_gRT,

where Δn_g is the change in the number of moles of gas in the combustion reaction.

Finally, the standard enthalpy of formation (ΔfH°) of the compound is calculated using

Hess's Law, by subtracting the measured enthalpy of combustion from the known standard

enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization (ΔvapH°)
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The enthalpy of vaporization is crucial for converting thermochemical data from the condensed

phase to the gas phase. It can be determined directly by calorimetry or indirectly from vapor

pressure measurements.

Experimental Protocol: Transpiration Method (for Vapor Pressure)

The transpiration method is a reliable technique for measuring the vapor pressure of volatile

compounds.[1]

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a

slow, precisely controlled flow rate through a thermostatted saturator containing the liquid

sample. The setup must ensure that the carrier gas becomes fully saturated with the vapor of

the compound.

Vapor Transport: The saturated gas stream exits the saturator and flows into a condenser or

a trap where the vaporized sample is collected and its mass is determined gravimetrically or

by a suitable analytical technique.

Measurement: The experiment is conducted at a series of controlled temperatures. For each

temperature, the total volume of the carrier gas that has passed through the system and the

mass of the condensed sample are measured.

Data Analysis:

The partial pressure (p) of the substance at a given temperature (T) is calculated

assuming the ideal gas law, from the mass of the transported vapor, the volume of the

carrier gas, and the total pressure.

By measuring the vapor pressure at different temperatures, the enthalpy of vaporization

can be determined using the Clausius-Clapeyron equation: ln(p) = - (ΔvapH°/R) * (1/T) + C

where R is the ideal gas constant and C is a constant.

A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔvapH°/R, from which the

standard enthalpy of vaporization can be calculated.

Heat Capacity (Cp)
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The heat capacity of a substance is the amount of heat required to raise its temperature by one

degree. It is a fundamental property needed for the calculation of entropy and for adjusting

other thermochemical data to different temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Sample Preparation: A small, precisely weighed amount of the liquid sample is hermetically

sealed in an aluminum pan. An identical empty pan is used as a reference.

Measurement: The sample and reference pans are placed in the DSC instrument. They are

then heated (or cooled) at a controlled, linear rate over the desired temperature range. The

instrument measures the difference in heat flow required to maintain the sample and

reference at the same temperature.

Calibration and Analysis:

The instrument is calibrated for temperature and heat flow using certified standards (e.g.,

indium).

A baseline measurement is performed with two empty pans.

A measurement is then performed with a standard material of known heat capacity (e.g.,

sapphire).

Finally, the sample is measured under the same conditions.

The heat capacity of the sample (Cp) is calculated by comparing the heat flow difference

between the sample and the baseline with the heat flow difference of the sapphire

standard.[2]

Standard Molar Entropy (S°)
The absolute standard molar entropy of a substance is determined using the "Third Law

Method," which relies on the third law of thermodynamics (the entropy of a perfect crystal at 0

K is zero).[3]

Experimental Protocol: Calorimetry from Low Temperature
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Heat Capacity Measurements: The heat capacity (Cp) of the substance is measured

calorimetrically from as close to 0 K as possible up to the desired temperature (e.g., 298.15

K). This requires specialized low-temperature calorimetry (adiabatic calorimetry).

Phase Transition Enthalpies: The enthalpies of any phase transitions that occur within the

temperature range (e.g., solid-solid transitions, fusion, and vaporization) are measured,

typically using DSC.[3]

Entropy Calculation: The total entropy at a given temperature T is calculated by integrating

the heat capacity data and adding the entropies of the phase transitions: S°(T) = ∫(from 0 to

T_fus) (Cp(solid)/T) dT + ΔfusH°/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT where T_fus is

the melting temperature and ΔfusH° is the enthalpy of fusion. If the substance is a gas at

temperature T, the enthalpy of vaporization and the heat capacity of the gas are also

included.

Mandatory Visualization
The following diagram illustrates the logical workflow for the determination of key

thermochemical properties of a volatile organic compound.
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Caption: Workflow for Thermochemical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Thermochemical Properties of Dimethylvinylamine: A
Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8514573#thermochemical-data-for-
dimethylvinylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b8514573#thermochemical-data-for-dimethylvinylamine
https://www.benchchem.com/product/b8514573#thermochemical-data-for-dimethylvinylamine
https://www.benchchem.com/product/b8514573#thermochemical-data-for-dimethylvinylamine
https://www.benchchem.com/product/b8514573#thermochemical-data-for-dimethylvinylamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8514573?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

